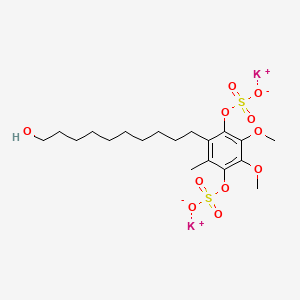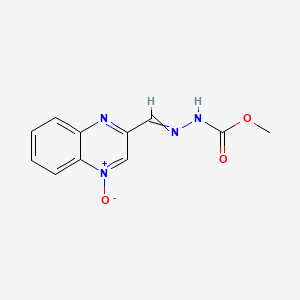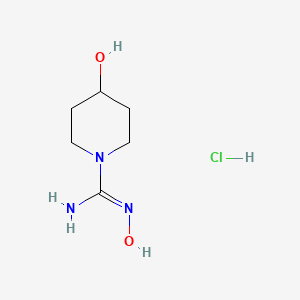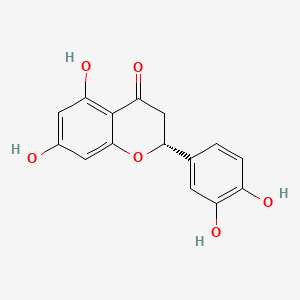
N-Desmethyltrimeprazine Hydrochloride (Nortrimeprazine Hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyltrimeprazine Hydrochloride typically involves the demethylation of trimeprazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or hydrogen bromide in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of N-Desmethyltrimeprazine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is then purified through crystallization or chromatography techniques to achieve the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions: N-Desmethyltrimeprazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to trimeprazine.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trimeprazine.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-Desmethyltrimeprazine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its antihistamine properties and potential therapeutic applications in treating allergic reactions.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of N-Desmethyltrimeprazine Hydrochloride involves its interaction with histamine receptors. It acts as an antagonist at the H1 histamine receptor, thereby inhibiting the effects of histamine in the body. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. The compound may also interact with other receptors in the central nervous system, contributing to its sedative effects .
Comparación Con Compuestos Similares
Trimeprazine: The parent compound from which N-Desmethyltrimeprazine Hydrochloride is derived.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Methotrimeprazine: A phenothiazine used in the management of psychosis and pain.
Uniqueness: N-Desmethyltrimeprazine Hydrochloride is unique due to its specific demethylated structure, which imparts distinct pharmacological properties compared to its parent compound, trimeprazine. Its primary use as an impurity standard in pharmaceutical testing also sets it apart from other phenothiazine derivatives .
Propiedades
Fórmula molecular |
C17H21ClN2S |
|---|---|
Peso molecular |
320.9 g/mol |
Nombre IUPAC |
N,2-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)20-17-10-6-4-8-15(17)19;/h3-10,13,18H,11-12H2,1-2H3;1H |
Clave InChI |
IXJLDTFUNYDTMS-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)

amine](/img/structure/B13449324.png)



![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
